molecular formula C21H29ClN2O5 B1683647 Trimethobenzamide hydrochloride CAS No. 554-92-7

Trimethobenzamide hydrochloride

Cat. No.: B1683647
CAS No.: 554-92-7
M. Wt: 424.9 g/mol
InChI Key: WIIZEEPFHXAUND-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Trimethobenzamide hydrochloride primarily targets the chemoreceptor trigger zone (CTZ) . The CTZ is an area in the medulla oblongata of the brain that receives inputs from blood-borne drugs or hormones, and communicates with the vomiting center to induce vomiting . Trimethobenzamide is also an antagonist of the D2 receptor .

Mode of Action

It is believed to work by affecting the ctz in the medulla oblongata . This interaction inhibits the emetic response, thereby preventing nausea and vomiting . In animal studies, it has been observed that dogs pretreated with this compound showed inhibited emetic response to apomorphine .

Biochemical Pathways

Its antiemetic effect suggests that it likely interacts with pathways involved in the transmission of emetic impulses from the ctz to the vomiting center .

Pharmacokinetics

This compound exhibits a bioavailability of 60-100% . Following administration, the time to reach maximum plasma concentration (Tmax) is about half an hour for an intramuscular injection of 200 mg, and about 15 minutes longer for a 300 mg oral capsule . The mean elimination half-life of trimethobenzamide is 7 to 9 hours . Between 30 – 50% of a single dose in humans is excreted unchanged in the urine within 48-72 hours . The major pathway of trimethobenzamide metabolism is through oxidation, resulting in the formation of a trimethobenzamide N-oxide metabolite .

Result of Action

The primary result of this compound’s action is the prevention of nausea and vomiting in humans . This is achieved through its interaction with the CTZ and its antagonistic effect on the D2 receptor .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, renal function can impact the clearance of the drug, as a substantial amount of excretion and elimination of trimethobenzamide occurs via the kidney . Therefore, in patients with renal impairment, it may be advisable to consider a reduction in the dosing of trimethobenzamide .

Biochemical Analysis

Biochemical Properties

It is believed that its antiemetic effects are most likely related to its interaction with the chemoreceptor trigger zone (CTZ) in the medulla oblongata . This interaction inhibits the emetic response to stimuli such as apomorphine .

Cellular Effects

Trimethobenzamide hydrochloride’s effects on cells are primarily related to its antiemetic properties. By interacting with the CTZ, it can prevent the transmission of emetic impulses to the vomiting center in the brain, thereby preventing nausea and vomiting

Molecular Mechanism

The molecular mechanism of action of this compound is not entirely clear. It is thought to involve the chemoreceptor trigger zone (CTZ) in the medulla oblongata . In animal models, it has been observed that dogs pretreated with this compound show an inhibited emetic response to apomorphine .

Temporal Effects in Laboratory Settings

It is known that the compound has a mean elimination half-life of 7 to 9 hours . Between 30 – 50% of a single dose in humans is excreted unchanged in the urine within 48–72 hours .

Dosage Effects in Animal Models

It is known that the compound’s antiemetic effects are observable in dogs .

Metabolic Pathways

The major pathway of this compound metabolism is through oxidation, resulting in the formation of Trimethobenzamide N-oxide metabolite . Between 30 – 50% of a single dose in humans is excreted unchanged in the urine within 48–72 hours .

Transport and Distribution

It is known that the compound is administered orally or by intramuscular injection .

Subcellular Localization

Given its proposed mechanism of action, it is likely that the compound interacts with receptors in the medulla oblongata .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trimethobenzamide hydrochloride involves several key steps:

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions: Trimethobenzamide hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Trimethobenzamide hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Trimethobenzamide hydrochloride is unique in its specific action on the chemoreceptor trigger zone without significant effects on other neurotransmitter systems. This selective action makes it particularly useful in clinical settings where targeted antiemetic therapy is required .

Properties

IUPAC Name

N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5.ClH/c1-23(2)10-11-28-17-8-6-15(7-9-17)14-22-21(24)16-12-18(25-3)20(27-5)19(13-16)26-4;/h6-9,12-13H,10-11,14H2,1-5H3,(H,22,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIZEEPFHXAUND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

138-56-7 (Parent)
Record name Trimethobenzamide hydrochloride [USP]
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DSSTOX Substance ID

DTXSID7047774
Record name Trimethobenzamide hydrochloride
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Molecular Weight

424.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

554-92-7
Record name Trimethobenzamide hydrochloride
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Record name Trimethobenzamide hydrochloride [USP]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethobenzamide hydrochloride
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Record name Trimethobenzamide hydrochloride
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Record name Trimethobenzamide hydrochloride
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Record name Trimethobenzamide hydrochloride
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Record name TRIMETHOBENZAMIDE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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